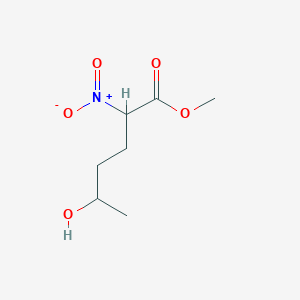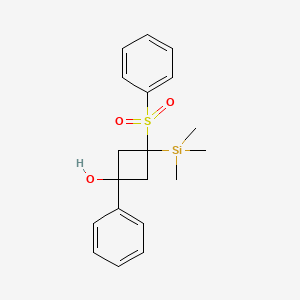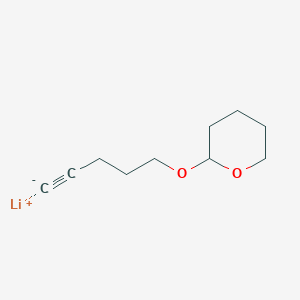
lithium;2-pent-4-ynoxyoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-pent-4-ynoxyoxane is an organolithium compound that features a lithium atom bonded to a 2-pent-4-ynoxyoxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-pent-4-ynoxyoxane typically involves the reaction of 2-pent-4-ynoxyoxane with an organolithium reagent. One common method is the reaction of 2-pent-4-ynoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to maintain product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-pent-4-ynoxyoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Lithium;2-pent-4-ynoxyoxane has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties
Wirkmechanismus
The mechanism of action of lithium;2-pent-4-ynoxyoxane involves its interaction with molecular targets and pathways. The lithium atom can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. Additionally, the compound’s structure allows it to participate in complex formation and catalysis, influencing reaction kinetics and product distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium acetylide: Similar in that it contains a lithium atom bonded to an alkyne group.
Lithium alkoxides: Compounds where lithium is bonded to an alkoxide group, similar to the oxane moiety in lithium;2-pent-4-ynoxyoxane.
Uniqueness
This compound is unique due to its combination of an alkyne and an oxane moiety, which imparts distinct reactivity and stability compared to other organolithium compounds. This unique structure allows for diverse applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
85168-38-3 |
|---|---|
Molekularformel |
C10H15LiO2 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
lithium;2-pent-4-ynoxyoxane |
InChI |
InChI=1S/C10H15O2.Li/c1-2-3-5-8-11-10-7-4-6-9-12-10;/h10H,3-9H2;/q-1;+1 |
InChI-Schlüssel |
SUUGCYDFLHKYBX-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[C-]#CCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)
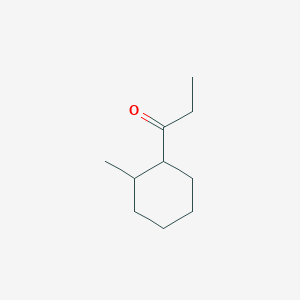
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)
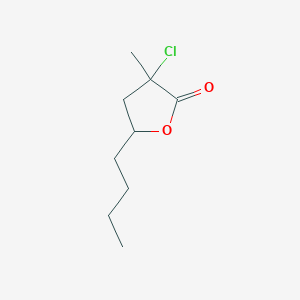
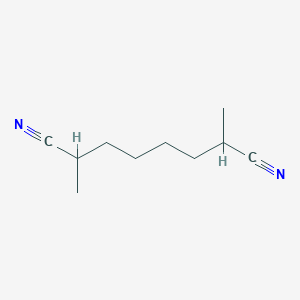
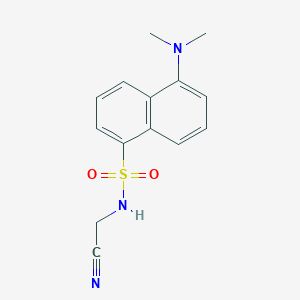
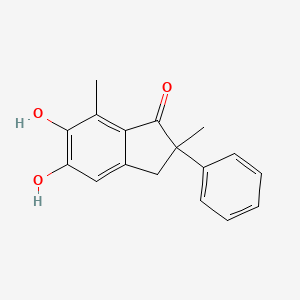
![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)
